5-氨基金刚烷-2-醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

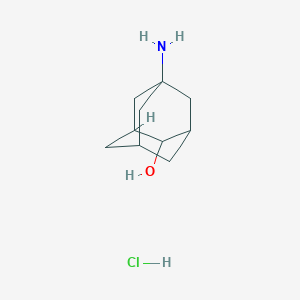

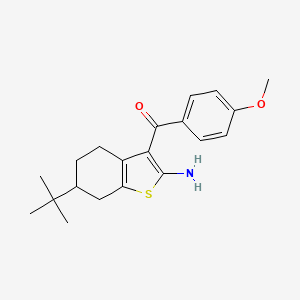

5-Aminoadamantan-2-ol hydrochloride is a chemical compound with the CAS Number: 180271-44-7 . It has a molecular weight of 203.71 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of 5-Aminoadamantan-2-ol hydrochloride is C10H17NO . The InChI code is 1S/C10H17NO.ClH/c11-10-3-6-1-7 (4-10)9 (12)8 (2-6)5-10;/h6-9,12H,1-5,11H2;1H .Physical And Chemical Properties Analysis

5-Aminoadamantan-2-ol hydrochloride is a powder at room temperature . It has a molecular weight of 203.71 . The InChI code is 1S/C10H17NO.ClH/c11-10-3-6-1-7 (4-10)9 (12)8 (2-6)5-10;/h6-9,12H,1-5,11H2;1H .科学研究应用

神经药理学应用

- 认知过程调节:5-氨基金刚烷-2-醇衍生物已被研究其对认知过程的影响,通过调节 5-HT4 受体。研究表明,这些化合物可以影响学习和记忆,表明在治疗认知障碍方面具有潜在应用 (Marchetti 等人,2000).

药理学合成和活性

- 抗心律失常活性:研究表明,5-氨基金刚烷-2-醇的某些衍生物表现出显着的抗心律失常活性。这些发现突出了这些化合物在开发新的心律失常治疗方法中的潜力 (Avdyunina 等人,2019).

生物技术和生物化学

- 5-氨基戊酸的酶促生产:L-赖氨酸酶促转化为 5-氨基戊酸的研究表明,5-氨基金刚烷-2-醇衍生物在通过生物转化过程生产有价值的化学品中具有潜力 (Liu 等人,2014).

材料科学

- 超分子化合物和介电特性:使用 1-氨基金刚烷衍生物形成超分子化合物方面的研究,已经深入了解了它们的结构和介电特性。这些研究表明在材料科学中的应用,特别是在开发具有特定介电特性的新材料方面 (Fu 等人,2011).

脑血管和神经保护作用

- 脑血管抗缺血活性:5-氨基金刚烷-2-醇的一些衍生物已显示出有希望的脑血管抗缺血活性,而不会引起低血压效应。这项研究为开发针对脑部缺血状况的新型治疗方法开辟了途径 (Kurza 等人,2018).

安全和危害

The safety information for 5-Aminoadamantan-2-ol hydrochloride includes several hazard statements such as H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers A relevant paper is the patent “Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride” which discusses a method for synthesizing a similar compound .

作用机制

Target of Action

5-Aminoadamantan-2-ol hydrochloride, also known as Amantadine, primarily targets the N-Methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in memory and learning by regulating the speed of synaptic transmission .

Mode of Action

The compound interacts with its targets by acting as an antagonist to the NMDA receptors . This means it binds to these receptors and blocks their activity, which results in an increase in the synthesis and release of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .

Biochemical Pathways

By blocking the NMDA receptors, 5-Aminoadamantan-2-ol hydrochloride affects the glutamatergic pathway, which is one of the most important excitatory pathways in the brain. This leads to a decrease in excitatory synaptic transmission, which can have downstream effects on various cognitive functions .

Pharmacokinetics

It is known that the compound is well absorbed in the gastrointestinal tract and is widely distributed throughout the body . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of 5-Aminoadamantan-2-ol hydrochloride’s action include an increase in dopamine levels in the brain, which can lead to improved motor function and reduced symptoms of Parkinson’s disease . Additionally, the compound’s antiviral effects can help in the prophylaxis and treatment of infections caused by various strains of influenza A virus .

属性

IUPAC Name |

5-aminoadamantan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9,12H,1-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCACOLRJGHSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2536287.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)

![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)

![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)